

# Application Note: Solid Phase Extraction (SPE) for Enniatin A1 from Biological Fluids

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## Compound of Interest

Compound Name: Enniatin A1

Cat. No.: B600386

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Enniatin A1** is a cyclic hexadepsipeptide mycotoxin produced by various *Fusarium* species.[1] [2] These emerging mycotoxins are frequent contaminants in cereals and their by-products, raising food safety concerns.[3][4] Due to their potential toxicity, which includes cytotoxic effects, robust and sensitive analytical methods are required for their detection and quantification in complex biological matrices.[1][5] This application note details a validated Solid Phase Extraction (SPE) protocol for the efficient extraction and clean-up of **Enniatin A1** from human plasma and urine prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Principle of the Method

This method utilizes a graphitized carbon black (GCB) SPE cartridge for the extraction of **Enniatin A1** and other related mycotoxins from diluted and acidified biological fluids.[6] GCB sorbents are particularly effective at retaining organic analytes from large volumes of aqueous samples, allowing for significant sample cleanup and concentration.[6] Following sample loading and a wash step to remove polar interferences, the retained enniatins are eluted with a dichloromethane/methanol mixture. The subsequent analysis by LC-MS/MS provides high sensitivity and selectivity for quantification.[6][7]

## Data Presentation

**Table 1: Method Performance in Human Biological Fluids using GCB SPE**

Analyte	Matrix	Average Recovery (%)	Method Quantification Limit (MQL)
Enniatin A1	Plasma	76 - 103%	20 - 40 ng/L
Enniatin A1	Urine	76 - 103%	5 - 20 ng/L

Data compiled from a method analyzing Enniatins A, A1, B, B1, and Beauvericin, which reported high absolute recoveries for all analytes within this range.[\[6\]](#)[\[7\]](#)

**Table 2: Comparison of SPE Methods for Enniatin Analysis in Different Matrices**

SPE Sorbent	Matrix	Sample Pre-treatment	Average Recovery (%)	Limit of Quantification (LOQ)	Reference
Graphitized Carbon Black (GCB)	Human Urine & Plasma	Dilution with water, pH adjustment to ~4	76 - 103%	5 - 40 ng/L	<a href="#">[6]</a>
Oasis Prime HLB	Rice & Wheat Flour	Extraction with acetonitrile-water	96.4 - 109.2%	0.1 µg/kg	<a href="#">[8]</a>
Amberlite XAD-7	Fusarium Solid Culture	Methanol extraction from culture	Mean purity of 97% after purification	Not Applicable	<a href="#">[3]</a> <a href="#">[9]</a>

## Experimental Protocols

## Required Materials and Reagents

- Equipment: Analytical balance, vortex mixer, centrifuge, pH meter, SPE vacuum manifold, sample concentrator/evaporator (e.g., nitrogen evaporator).
- Consumables: 15 mL polypropylene centrifuge tubes, glass test tubes, SPE Cartridges (Graphitized Carbon Black, e.g., Carbograp-4).
- Reagents: **Enniatin A1** standard, Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>, LC-MS grade), Water (Ultrapure), Formic Acid (HCOOH), Hydrochloric Acid (HCl).

## Sample Pre-treatment Protocol (Human Urine)

- Aliquot 5 mL of urine into a 15 mL polypropylene tube.
- Dilute the sample by adding 500 µL of ultrapure water.
- Adjust the pH of the diluted sample to approximately 4 using 1 M HCl and 0.1 M HCl.[\[6\]](#)
- Vortex the sample for 30 seconds.

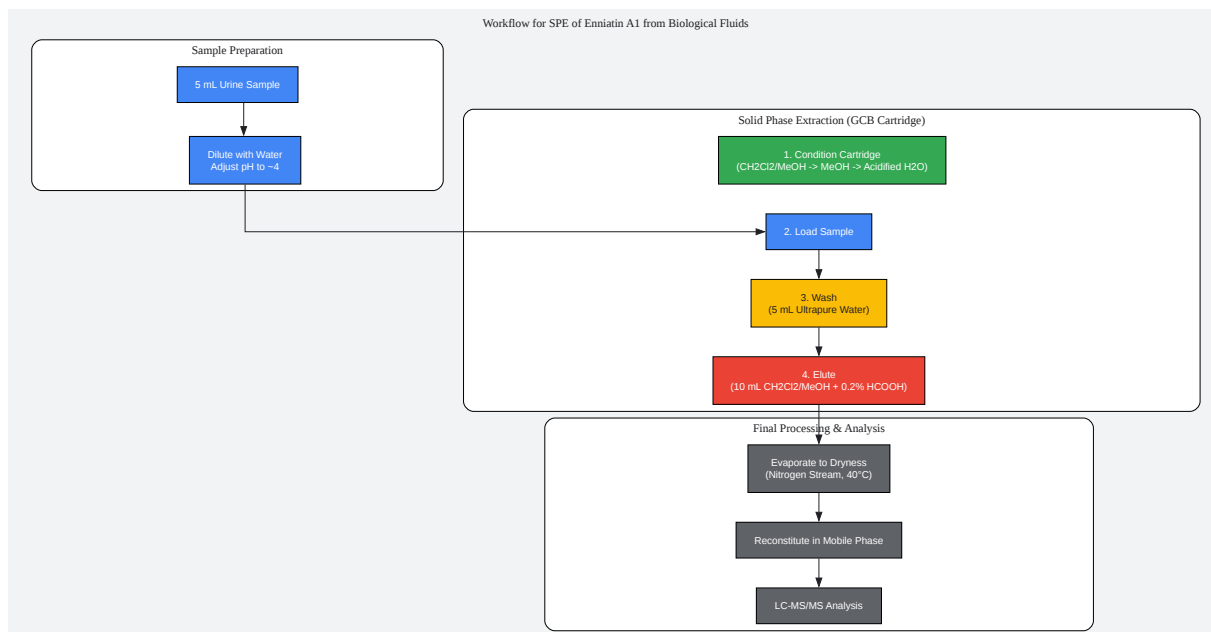
## Solid Phase Extraction (SPE) Protocol

The following protocol is optimized for GCB cartridges.

- Cartridge Conditioning:
  - Pass 5 mL of CH<sub>2</sub>Cl<sub>2</sub>/MeOH (80/20, v/v) through the GCB cartridge.
  - Pass 5 mL of MeOH through the cartridge.
  - Equilibrate the cartridge by passing 5 mL of ultrapure water (pH adjusted to 4 with HCl). Do not allow the cartridge to dry.
- Sample Loading:
  - Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1-2 mL/min).

- Washing:
  - Wash the cartridge with 5 mL of ultrapure water to remove salts and other polar interferences.
  - Dry the cartridge thoroughly under vacuum for 10-15 minutes.
- Elution:
  - Elute the retained analytes by passing 10 mL of CH<sub>2</sub>Cl<sub>2</sub>/MeOH (80/20, v/v) containing 0.2% HCOOH through the cartridge into a clean collection tube.<sup>[6]</sup> A 10 mL volume is recommended as the best compromise between high recovery and minimal matrix effects.<sup>[6]</sup>
- Evaporation and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the dry residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for your LC-MS/MS system (e.g., acetonitrile/water, 80/20, v/v).<sup>[10]</sup>
  - Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

## Visualization of Experimental Workflow



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Caption: SPE workflow for **Enniatin A1** analysis.

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- To cite this document: BenchChem. [Application Note: Solid Phase Extraction (SPE) for Enniatin A1 from Biological Fluids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600386#solid-phase-extraction-method-for-enniatin-a1]

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